molecular formula C21H19NO3S2 B14945732 4-(methylsulfanyl)-N-[2-(phenylacetyl)phenyl]benzenesulfonamide

4-(methylsulfanyl)-N-[2-(phenylacetyl)phenyl]benzenesulfonamide

Cat. No.: B14945732
M. Wt: 397.5 g/mol
InChI Key: XTDOROXYCFYESW-UHFFFAOYSA-N
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Description

4-(methylsulfanyl)-N-[2-(phenylacetyl)phenyl]benzenesulfonamide is a complex organic compound that features a sulfonamide group, a phenylacetyl group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylsulfanyl)-N-[2-(phenylacetyl)phenyl]benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Sulfonamide Group: The initial step involves the reaction of a suitable amine with a sulfonyl chloride to form the sulfonamide group.

    Introduction of the Phenylacetyl Group: The phenylacetyl group can be introduced through an acylation reaction using phenylacetic acid or its derivatives.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group is typically introduced via a nucleophilic substitution reaction using a methylthiol reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(methylsulfanyl)-N-[2-(phenylacetyl)phenyl]benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro compounds, halogenated compounds.

Scientific Research Applications

4-(methylsulfanyl)-N-[2-(phenylacetyl)phenyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(methylsulfanyl)-N-[2-(phenylacetyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme involved in regulating pH in cancer cells . This inhibition disrupts the pH balance within the cells, leading to cell death. Additionally, it may interact with other enzymes and proteins, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(methylsulfanyl)-N-[2-(phenylacetyl)phenyl]benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C21H19NO3S2

Molecular Weight

397.5 g/mol

IUPAC Name

4-methylsulfanyl-N-[2-(2-phenylacetyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C21H19NO3S2/c1-26-17-11-13-18(14-12-17)27(24,25)22-20-10-6-5-9-19(20)21(23)15-16-7-3-2-4-8-16/h2-14,22H,15H2,1H3

InChI Key

XTDOROXYCFYESW-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)CC3=CC=CC=C3

Origin of Product

United States

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